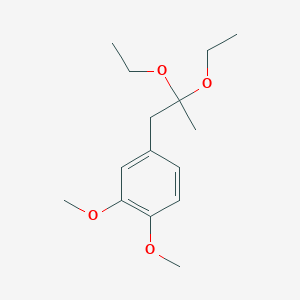
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methoxy groups and a 2,2-diethoxypropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene can be achieved through several methods. One common approach involves the alkylation of 1,2-dimethoxybenzene with 2,2-diethoxypropane in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the 2,2-diethoxypropyl group is introduced to the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or other solid acids can enhance the reaction rate and selectivity. The reaction conditions typically include elevated temperatures and pressures to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under hydrogenation conditions to form cyclohexane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2,2-diethoxypropyl)-1,2-dicarboxybenzene.
Reduction: Formation of 4-(2,2-diethoxypropyl)-1,2-dimethoxycyclohexane.
Substitution: Formation of 4-(2,2-diethoxypropyl)-1,2-dihydroxybenzene when methoxy groups are replaced by hydroxyl groups.
Applications De Recherche Scientifique
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. The 2,2-diethoxypropyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,2-Dimethoxypropyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxyethyl)-1,2-dimethoxybenzene
- 4-(2,2-Diethoxypropyl)-1,2-dihydroxybenzene
Uniqueness
4-(2,2-Diethoxypropyl)-1,2-dimethoxybenzene is unique due to the presence of both methoxy and 2,2-diethoxypropyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. The compound’s structural features also contribute to its potential biological activity and applications in various fields of research.
Propriétés
Numéro CAS |
90176-90-2 |
|---|---|
Formule moléculaire |
C15H24O4 |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
4-(2,2-diethoxypropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C15H24O4/c1-6-18-15(3,19-7-2)11-12-8-9-13(16-4)14(10-12)17-5/h8-10H,6-7,11H2,1-5H3 |
Clé InChI |
QUWZJFMRLKQVEJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)(CC1=CC(=C(C=C1)OC)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


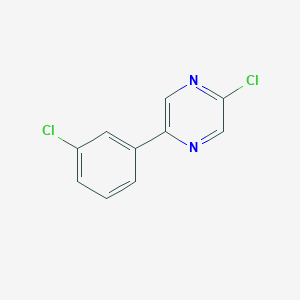
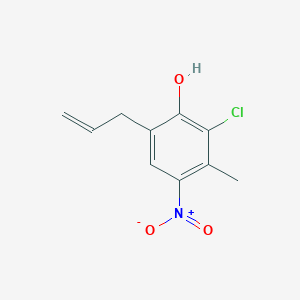
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

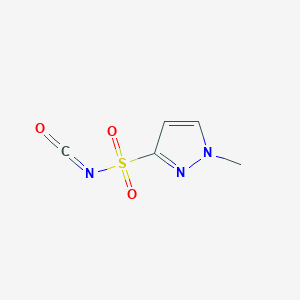
![Propan-2-yl {3-ethyl-4-[(prop-2-yn-1-yl)oxy]phenyl}carbamate](/img/structure/B14377103.png)
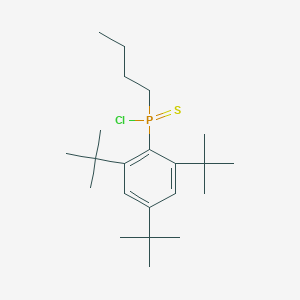
![2-O-[2-[2-(2-octoxycarbonylbenzoyl)oxyethoxy]ethyl] 1-O-octyl benzene-1,2-dicarboxylate](/img/structure/B14377119.png)

![8-{(E)-[(3-Nitrophenyl)methylidene]amino}naphthalene-1-sulfonic acid](/img/structure/B14377136.png)
![2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine](/img/structure/B14377139.png)
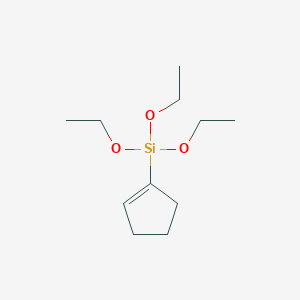
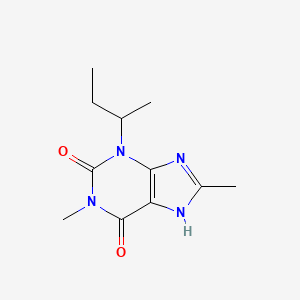
![2-[1-(Thiophen-2-yl)ethylidene]-1,3-dithiane](/img/structure/B14377149.png)
